molecular formula C20H28O4 B151238 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid CAS No. 36614-32-1

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

カタログ番号: B151238
CAS番号: 36614-32-1
分子量: 332.4 g/mol
InChIキー: DQRGQQAJYRBDRP-UNBCGXALSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, systematically named (Z)-7-((1R,2S)-2-((S,1E,5Z)-3-hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-enyl)hept-5-enoic acid (CAS: 36614-31-0), is a prostanoid belonging to the prostaglandin family . It features:

  • A cyclopentenone ring with a 5-oxo group.
  • A hydroxylated octa-1,5-dienyl side chain at position 2 of the cyclopentane ring.
  • A hept-5-enoic acid chain at position 5.

Prostaglandins are lipid mediators derived from arachidonic acid, playing critical roles in inflammation, vascular tone, and platelet aggregation . However, the biological role of this specific compound remains less characterized compared to well-studied prostaglandins like PGD2 or PGE2.

準備方法

Chemical Synthesis Strategies

Cyclopentenone Core Formation

The 5-oxocyclopenten-1-yl moiety is typically constructed via Nazarov cyclization or intramolecular aldol condensation . For example, a γ-keto ester precursor undergoes acid-catalyzed cyclization to yield the cyclopentenone ring . Stereochemical control at the C2 and C3 positions is achieved using chiral auxiliaries or asymmetric catalysis. The hydroxyl group at C3 is introduced via Sharpless dihydroxylation of a pre-installed diene, followed by selective oxidation .

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Stereochemical Outcome
CyclizationBF₃·OEt₂, CH₂Cl₂, −20°C65trans-configured
DihydroxylationAD-mix-β, t-BuOH/H₂O78(3S) configuration
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂82Ketone formation

Side-Chain Elaboration

The octa-1,5-dienyl side chain at C2 is installed via Stille coupling or Grignard addition . A vinyl stannane reagent reacts with a bromocyclopentenone intermediate under palladium catalysis to form the C–C bond . The (3S)-hydroxy group is introduced through enzymatic resolution using lipases (e.g., Candida antarctica), which selectively hydrolyze the undesired enantiomer .

Hept-5-enoic Acid Assembly

The hept-5-enoic acid fragment is synthesized via Wittig olefination . A phosphonium ylide derived from 5-bromopentanoic acid reacts with an aldehyde precursor to form the trans-alkene. Carboxylic acid protection (e.g., methyl ester) is necessary during coupling steps .

Biotechnological Approaches

Microbial Oxidation

Saccharomyces cerevisiae engineered with cytochrome P450 enzymes hydroxylates arachidonic acid derivatives at the C3 position with >90% enantiomeric excess . Fermentation at 30°C for 72 hours yields 120 mg/L of the intermediate, which is subsequently oxidized to the ketone using recombinant alcohol dehydrogenases.

Enzymatic Asymmetric Synthesis

Lipoxygenase from Pseudomonas aeruginosa catalyzes the peroxidation of octa-1,5-diene to (3S)-3-hydroperoxyocta-1,5-diene, which is reduced to the alcohol using glutathione peroxidase . This method avoids racemization and achieves 98% stereopurity.

Natural Extraction from Sarcophyton crassocaule

The compound occurs naturally in the soft coral Sarcophyton crassocaule. Extraction involves:

  • Solvent Extraction : Dried coral (100 g) is macerated in MeOH/CH₂Cl₂ (1:1) at 25°C for 24 hours.

  • Chromatography : The crude extract is fractionated via silica gel CC (hexane/EtOAc gradient) and HPLC (C18 column, MeOH/H₂O).

  • Characterization : NMR (¹H, ¹³C) and HRMS confirm the structure . Yield: 0.002% (w/w).

Challenges and Optimization

  • Stereochemical Complexity : The four stereocenters require multistep protection/deprotection strategies.

  • Low Yields in Natural Extraction : Scalability is limited due to the compound’s trace abundance .

  • Oxidative Sensitivity : The cyclopentenone core is prone to Michael additions; inert atmospheres are critical during synthesis .

化学反応の分析

反応の種類: プロスタグランジンB3は、以下を含むさまざまな化学反応を起こします。

    酸化: プロスタグランジンB3は、酸化されてさまざまなオキソ誘導体を形成することができます。

    還元: 還元されてヒドロキシ誘導体を形成することができます。

    置換: プロスタグランジンB3は、官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

    置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤があります。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなヒドロキシ誘導体やオキソ誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります。

4. 科学研究の用途

プロスタグランジンB3は、科学研究において幅広い用途を持っています。

    化学: プロスタグランジンの合成と反応の研究において、参照化合物として使用されます。

    生物学: プロスタグランジンB3は、細胞シグナル伝達における役割とそのさまざまな生物学的プロセスへの影響について研究されています。

    医学: 炎症性疾患や代謝性疾患の治療における潜在的な治療用途を探求する研究が進められています。

    産業: プロスタグランジンB3は、医薬品の開発やさまざまな産業プロセスにおける生化学的ツールとして使用されています。

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of cannabinoid research. It is closely related to cannabigerol (CBG), a non-psychoactive cannabinoid known for various health benefits.

Therapeutic Benefits

  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects similar to those observed in CBG. For instance, studies have shown that CBG can reduce inflammation in liver diseases like Non-Alcoholic Steatohepatitis (NASH) by modulating cytokine production and reducing hepatic fibrosis .
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against Staphylococcus aureus, suggesting its potential use in preventing infections, particularly in surgical settings .

Potential Applications in Nutraceuticals

Given its appetite-stimulating properties observed in animal studies, the compound could be explored for use in nutraceutical formulations aimed at treating cachexia or appetite loss associated with chronic diseases .

Case Study 1: Anti-inflammatory Effects

A preclinical study involving mice with diet-induced NASH demonstrated that low doses of the compound significantly reduced hepatic inflammation and fibrosis. However, higher doses were associated with increased liver damage, highlighting the importance of dosage in therapeutic applications .

Case Study 2: Antibacterial Efficacy

In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus biofilms. This property could be critical for developing new antibacterial agents or coatings for surgical implants to prevent postoperative infections .

Table 1: Comparison of Therapeutic Properties

PropertyCompoundCannabigerol (CBG)
Anti-inflammatoryYesYes
AntibacterialYesYes
Appetite StimulationPotentiallyYes
Mechanism of ActionCB1/CB2 interactionCB1/CB2 interaction
Dose-dependent effectsYesYes

Table 2: Summary of Case Studies

Case StudyFindingsImplications
Anti-inflammatory EffectsReduced hepatic fibrosis at low dosesPotential treatment for NASH
Antibacterial EfficacyInhibition of Staphylococcus aureus biofilmsDevelopment of new antibacterial therapies

作用機序

プロスタグランジンB3は、主にPPARγなどの特定の受容体との相互作用を通じてその効果を発揮します。 他のプロスタグランジンと比較してPPARγに対する親和性が低いものの、炎症、代謝、細胞増殖に関与するさまざまなシグナル伝達経路に依然として影響を与えます . 特定の生物学的状況に応じて、正確な分子標的と経路は異なる場合があります。

類似化合物:

    プロスタグランジンB1: PPARγに対する親和性が高いことで知られています。

    プロスタグランジンB2: プロスタグランジンB3と比較して、PPARγに対する親和性も高くなっています。

プロスタグランジンB3の独自性: プロスタグランジンB3は、特定の構造的特徴とPPARγに対する比較的低い親和性により、他に類を見ない存在です。これは、プロスタグランジンとその受容体の多様な役割を理解するための研究において、貴重なツールとなります。

類似化合物との比較

Structural and Functional Comparison with Similar Prostaglandins

Prostaglandin D2 (PGD2)

  • Structure: (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid .
  • Key Differences :
    • The octenyl side chain in PGD2 has one double bond (oct-1-enyl) compared to the two double bonds (octa-1,5-dienyl) in the target compound.
    • PGD2 is the most abundant prostaglandin in the brain and is elevated in pathological conditions like Alzheimer’s disease .
  • Biological Role : Regulates sleep, allergic responses, and neuronal inflammation .

Prostaglandin D3 (PGD3)

  • Structure: (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dien-1-yl]-3-oxocyclopentyl]hept-5-enoic acid .
  • Key Similarities : Shares the octa-1,5-dienyl side chain with the target compound.
  • Biological Role : Inhibits platelet aggregation and is implicated in anti-thrombotic pathways .

Prostaglandin F2α (Dinoprost)

  • Structure: (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-enyl]cyclopentyl}hept-5-enoic acid .
  • Key Differences : Contains two hydroxyl groups on the cyclopentane ring (positions 3 and 5) instead of a 5-oxo group.
  • Biological Role : Induces uterine contractions and regulates renal blood flow .

Prostaglandin B3 (PGB3)

  • Structure : 9-Oxo-15S-hydroxy-prosta-5Z,8(12),13E,17Z-tetraen-1-oic acid (CAS: 36614-32-1) .
  • Key Differences : Contains a tetraene structure (four double bonds) compared to the diene in the target compound.
  • Biological Role : Less studied; may act as a metabolite of other prostaglandins.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Biological Role
Target Compound 36614-31-0 C20H28O4 332.43 g/mol 5-oxo, octa-1,5-dienyl side chain Under investigation
Prostaglandin D2 (PGD2) 41598-07-6 C20H32O5 352.47 g/mol 5-oxo, oct-1-enyl side chain Neuroinflammation, sleep regulation
Prostaglandin D3 (PGD3) 71902-47-1 C20H30O5 350.45 g/mol 5-oxo, octa-1,5-dienyl side chain Platelet aggregation inhibition
Prostaglandin F2α (Dinoprost) 551-11-1 C20H34O5 354.48 g/mol 3,5-dihydroxy, oct-1-enyl side chain Uterine contraction, renal regulation
Prostaglandin B3 (PGB3) 36614-32-1 C20H28O4 332.43 g/mol 9-oxo, tetraene backbone Metabolic intermediate

Key Research Findings

The 5-oxo group in the target compound and PGD2/PGD3 is critical for binding to DP1/DP2 receptors, which mediate anti-inflammatory responses .

Synthetic Pathways :

  • Like other prostaglandins, the target compound is likely synthesized via cyclooxygenase (COX)-mediated oxidation of arachidonic acid, followed by isomer-specific synthases (e.g., PGD synthase) .

Nomenclature Discrepancies: The compound is variably classified as Prostaglandin A3 or B3 in different sources, highlighting the need for standardized nomenclature .

生物活性

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid, a compound with significant structural complexity, is a derivative of cannabigerol (CBG). This compound has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antioxidant effects. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is C20H30O5. Its structure includes a cyclopentene moiety and a hydroxylated octadiene side chain, which are critical for its biological interactions.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, CBG has been shown to reduce inflammation in various models, such as in BV2 microglial cells stimulated with lipopolysaccharides (LPS) and in experimental colitis models. The reduction in myeloperoxidase activity and cytokine levels (IL-1β, IL-10) demonstrates the compound's potential in modulating inflammatory responses .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies have shown that it can inhibit oxidative stress markers in macrophages and intestinal epithelial cells. Specifically, CBG reduces nitric oxide production and increases superoxide dismutase (SOD) activity, which contributes to cellular defense against oxidative damage .

The mechanisms through which this compound exerts its effects include:

  • Interaction with Cannabinoid Receptors : The compound may act on cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation.
  • Modulation of TRP Channels : It has been suggested that similar compounds can interact with transient receptor potential (TRP) channels, which are involved in pain and temperature sensation .
  • Regulation of Nitric Oxide Synthase : Inhibition of inducible nitric oxide synthase (iNOS) expression is a key mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

A notable study investigated the pharmacokinetics of CBG derivatives after administration in animal models. The study revealed that these compounds are rapidly metabolized by cytochrome P450 enzymes, leading to the formation of bioactive metabolites that retain anti-inflammatory properties .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryReduces myeloperoxidase activity; modulates cytokine levels
AntioxidantInhibits oxidative stress; increases SOD activity
Pain modulationInteracts with TRP channels

Q & A

Q. Basic: What are the key synthetic strategies for synthesizing 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid?

The synthesis of this compound involves multi-step organic reactions, focusing on stereochemical control and functional group compatibility. A common approach includes:

  • Cyclopentenone core formation : Utilizing propargylation or homopropargyl alcohol intermediates to construct the 5-oxocyclopentenyl moiety, as demonstrated in similar prostaglandin analogs .
  • Stereoselective hydroxylation : Enzymatic or chemical methods (e.g., Sharpless asymmetric dihydroxylation) to establish the (3S)-3-hydroxyocta-1,5-dienyl side chain .
  • Carboxylic acid functionalization : Protection-deprotection strategies (e.g., ethyl ester intermediates) to avoid side reactions during coupling steps .
    Key challenge : Managing regioselectivity in the diene system during cyclization.

Q. Basic: How can researchers validate the stereochemical configuration of the compound?

Validation requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolves absolute configuration, as applied to structurally related cyclopentane derivatives .
  • NMR spectroscopy : NOESY/ROESY experiments to confirm spatial proximity of protons in the (3S)-hydroxy group and diene system .
  • Circular dichroism (CD) : Correlates optical activity with stereochemical assignments for chiral centers .

Q. Advanced: What computational methods are recommended for optimizing reaction pathways in the synthesis of this compound?

Advanced strategies integrate quantum chemistry and machine learning:

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways .
  • Data-driven optimization : Use factorial design (e.g., full factorial or response surface methodology) to reduce experimental trials while testing variables like temperature, catalyst loading, and solvent polarity .
  • Feedback loops : Experimental data (e.g., yields, enantiomeric excess) are fed back into computational models to refine predictions .

Q. Advanced: How can researchers address discrepancies in bioactivity data across different experimental models?

Contradictions often arise from model-specific variables. Mitigation strategies include:

  • Standardized assays : Use in vitro cell lines (e.g., COX-1/COX-2 inhibition assays) to isolate compound effects from systemic variables .
  • Dose-response normalization : Compare EC₅₀ values across studies using standardized units (e.g., µM) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or mixed-effects models) to reconcile variability in animal models .

Q. Advanced: What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Degradation profiling requires high-resolution methods:

  • LC-HRMS/MS : Identifies hydrolyzed or oxidized metabolites via fragmentation patterns .
  • Stability studies : Monitor pH-dependent degradation (e.g., simulated gastric fluid) using kinetic modeling .
  • Isotopic labeling : Track ¹³C-labeled analogs to distinguish endogenous metabolites from degradation artifacts .

Q. Advanced: How can the compound’s interaction with lipid membranes be studied to inform pharmacological activity?

Methodologies include:

  • Molecular dynamics (MD) simulations : Model insertion depth and orientation in lipid bilayers .
  • Surface plasmon resonance (SPR) : Quantify binding affinity to membrane receptors (e.g., prostaglandin receptors) .
  • Fluorescence anisotropy : Measure changes in membrane fluidity upon compound incorporation .

Q. Advanced: What strategies are effective for resolving low yields in large-scale synthesis?

Scale-up challenges demand process engineering:

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps .
  • Membrane separation : Purify intermediates via nanofiltration to remove byproducts .
  • Design of experiments (DoE) : Optimize parameters (e.g., catalyst type, residence time) using fractional factorial designs .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidance:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

特性

CAS番号

36614-32-1

分子式

C20H28O4

分子量

332.4 g/mol

IUPAC名

(Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1

InChIキー

DQRGQQAJYRBDRP-UNBCGXALSA-N

SMILES

CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O

異性体SMILES

CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O

正規SMILES

CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O

同義語

PGB3

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid
7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。